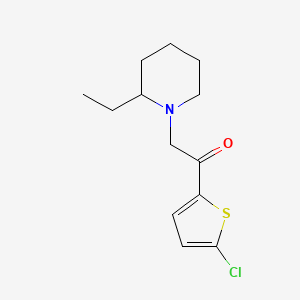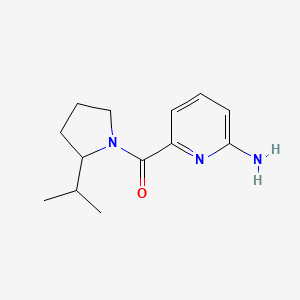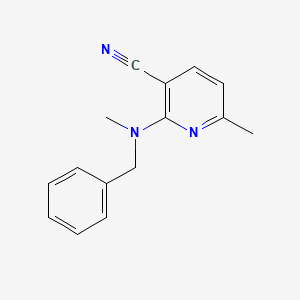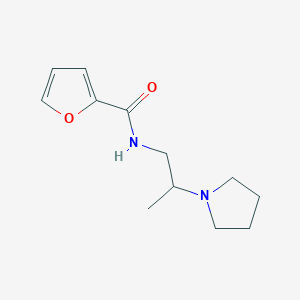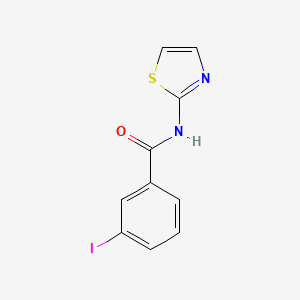![molecular formula C23H22N4O3S2 B14899924 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-ethylsulfamoyl)phenyl)-2-phenylacetamide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-ethylsulfamoyl)phenyl)-2-phenylacetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Thioether Formation: The benzimidazole derivative can be reacted with a thiol or disulfide compound to introduce the thioether linkage.
Amide Bond Formation: The final step involves coupling the thioether benzimidazole with 4-(N-ethylsulfamoyl)phenylacetic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with benzimidazole cores are often used as ligands in coordination chemistry and catalysis.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Benzimidazole derivatives are known to inhibit various enzymes, making them potential candidates for drug development.
Antimicrobial Activity: Sulfonamide groups are well-known for their antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Chemical Synthesis: Use as intermediates in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-ethylsulfamoyl)phenyl)-2-phenylacetamide would depend on its specific biological target. Generally, compounds with benzimidazole cores can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological processes. The sulfonamide group can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole.
Sulfonamide Derivatives: Compounds like sulfamethoxazole, sulfasalazine.
Uniqueness
The unique combination of a benzimidazole core, thioether linkage, and sulfonamide group in 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-ethylsulfamoyl)phenyl)-2-phenylacetamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C23H22N4O3S2 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C23H22N4O3S2/c1-2-24-32(29,30)18-14-12-17(13-15-18)25-22(28)21(16-8-4-3-5-9-16)31-23-26-19-10-6-7-11-20(19)27-23/h3-15,21,24H,2H2,1H3,(H,25,28)(H,26,27) |
Clé InChI |
MTOPTBSQZRGVNN-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



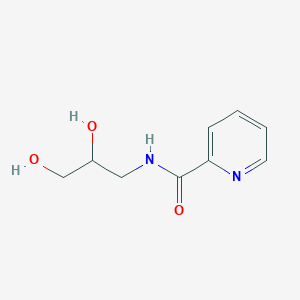

![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
